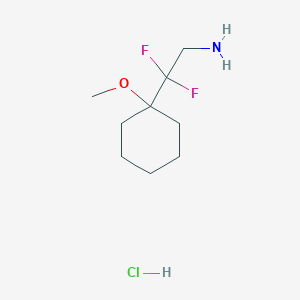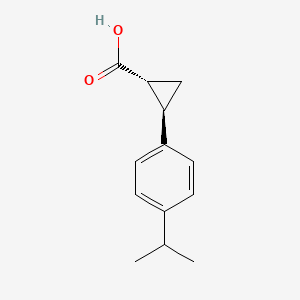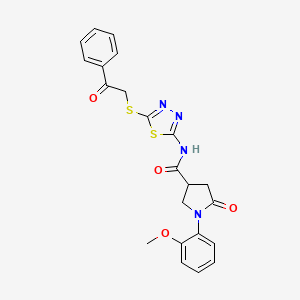
1-(2-methoxyphenyl)-5-oxo-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-5-oxo-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
Synthesis and Biological Activity
Compounds with similar structural features have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines have shown significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, highlighting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020). Similarly, derivatives of 1,3,4-thiadiazole have been synthesized and displayed antimicrobial activity, underscoring the utility of such compounds in developing new antimicrobial agents (M. Noolvi et al., 2016).
Chemical Synthesis and Modification
Research into chemical synthesis and modification techniques for related compounds is robust, providing pathways for generating diverse derivatives with potential pharmacological activities. For example, the synthesis of new 1H-1-pyrrolylcarboxamides with various substitutions offers insights into the chemical versatility and potential pharmacological interest of such compounds (A. Bijev et al., 2003). This area of research is crucial for understanding the structural requirements for biological activity and for developing new synthetic methods.
Corrosion Inhibition
Some derivatives, specifically thiazole-based pyridine derivatives, have been investigated for their corrosion inhibition performance on mild steel in acidic environments. These studies reveal the compounds' effectiveness in protecting steel surfaces, highlighting their potential application in industrial corrosion protection (Turuvekere K. Chaitra et al., 2016).
Anticancer Activity
The exploration of novel compounds for anticancer activity is a significant area of research. Compounds such as 2-methoxy-5-methylphenyl thiosemicarbazide derivatives have been prepared and evaluated for their antimicrobial, antitubercular, and anticancer activities. This research underscores the potential of structurally complex molecules in contributing to the development of new anticancer therapies (S. Hirpara et al., 2003).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-5-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-30-18-10-6-5-9-16(18)26-12-15(11-19(26)28)20(29)23-21-24-25-22(32-21)31-13-17(27)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,23,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLNHPTESIOGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2410322.png)
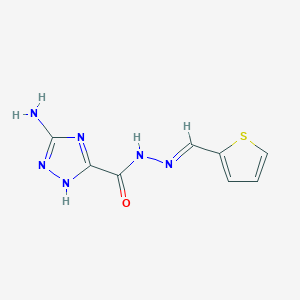

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)

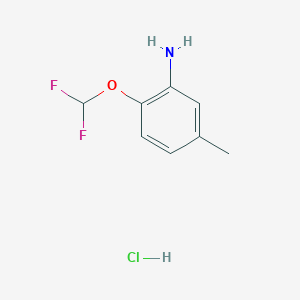
![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)


